Boiling Point: 2.5 °C Higher Than the 2,5-Xylyl Isomer (CAS 84255-55-0) and 37.8 °C Higher Than Bis(1-phenylethyl)xylene (CAS 51158-41-9)
The computed boiling point of (1-phenylethyl)[1-(2,4-xylyl)ethyl]benzene is 425.643 °C at 760 mmHg . This is 2.5 °C higher than the 2,5-xylyl positional isomer (CAS 84255-55-0) at 423.169 °C , 6.3 °C lower than the para-linked 3,4-xylyl isomer (CAS 56922-56-6) at 431.914 °C , and 37.8 °C higher than bis(1-phenylethyl)xylene (CAS 51158-41-9) at 387.8 °C . These differences, while computed, reflect the measurable impact of xylyl methyl group positioning and aryl connectivity on intermolecular forces governing vapor-liquid equilibria.
−6.3 °C vs para-linked isomer
+37.8 °C vs bis-PE-xylene
| Evidence Dimension | Boiling point at 760 mmHg (computed values) |
|---|---|
| Target Compound Data | 425.643 °C |
| Comparator Or Baseline | Comparator 1: CAS 84255-55-0 (2,5-xylyl isomer) at 423.169 °C; Comparator 2: CAS 56922-56-6 (para-linked 3,4-xylyl) at 431.914 °C; Comparator 3: CAS 51158-41-9 (bis(1-phenylethyl)xylene) at 387.8 °C |
| Quantified Difference | +2.5 °C vs. 2,5-isomer; −6.3 °C vs. para-linked 3,4-isomer; +37.8 °C vs. bis-PE-xylene |
| Conditions | All values computationally predicted at 760 mmHg; sourced from chemblink.com and chemsrc.com databases using consistent calculation methods |
Why This Matters
The intermediate boiling point position among C24H26 isomers allows optimized distillation-based purification and defines the operational temperature window for high-temperature solvent or heat-transfer fluid applications.
